molecular formula C9H8N2O2 B1268853 2-Methyl-6-nitro-1H-indole CAS No. 3484-23-9

2-Methyl-6-nitro-1H-indole

Cat. No. B1268853
CAS RN: 3484-23-9
M. Wt: 176.17 g/mol
InChI Key: QYRWLOIXPQRTLO-UHFFFAOYSA-N
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Description

2-Methyl-6-nitro-1H-indole is a compound within the indole family, which is significant due to its diverse applications in organic synthesis, pharmaceuticals, and material science. Indoles are heterocyclic compounds characterized by a benzene ring fused to a pyrrole ring. The nitration of indoles, including the substitution patterns like 2-methyl-6-nitro, influences their chemical behavior and potential applications.

Synthesis Analysis

The synthesis of indoles, including 2-methyl-6-nitro-1H-indole, can involve several methods, including electrosynthesis from o-nitrostyrenes, which provides a direct route for the synthesis of substituted 1H-indoles through electrochemical reduction in the presence of a proton donor (Du, Brosmer, & Peters, 2011). Other synthetic approaches may involve palladium-catalyzed reactions, highlighting the importance of transition metal catalysis in the functionalization of indoles (Cacchi & Fabrizi, 2005).

Molecular Structure Analysis

The molecular structure of indole derivatives, including 2-methyl-6-nitro-1H-indole, often requires comprehensive analysis techniques such as X-ray crystallography. For example, structural and vibrational spectroscopic investigations have been conducted on similar compounds to understand their crystalline structure and electronic properties (Bhat, Dar, Ahmad, & Khan, 2017).

Chemical Reactions and Properties

Indoles undergo various chemical reactions, including nucleophilic addition and nitrosation, leading to diverse derivatives. For instance, nitrosation reactions of indoles with nitrogen dioxide can result in complex outcomes, highlighting the reactivity of indole nuclei towards electrophilic and nucleophilic attacks (Astolfi, Panagiotaki, Rizzoli, & Greci, 2006).

Scientific Research Applications

Chemical Reactions and Derivatives

  • Nitration and Derivative Formation : 2-Methylindole-3-aldehyde reacts with nitric acid to yield 6-nitro derivatives, including 2-methyl-6-nitro-1H-indole, demonstrating the compound's potential as a precursor in various nitration reactions (Berti, Settimo, & Livi, 1964).
  • Organocatalytic Asymmetric Arylmethylation : The introduction of a nitro group at the C3 position of the indole ring, as in 2-methyl-6-nitro-1H-indole, allows for deprotonation and creation of reactive nucleophilic species. This property is utilized in the synthesis of chiral dihydropyrido[1,2-a]indoles with high enantioselectivity (Ding et al., 2019).
  • Nucleophilic Addition Reactions : 2-Nitro-1-(phenylsulfonyl)indole undergoes nucleophilic addition reactions to afford 3-substituted-2-nitroindoles, showcasing the reactivity and versatility of nitroindole derivatives in chemical synthesis (Pelkey, Barden, & Gribble, 1999).

Synthesis and Functionalization

  • Nitro and Amino Derivatives : The synthesis of nitro and amino derivatives from 2-ethyl-2-methyl-2,3-dihydro-1H-indole, related to 2-methyl-6-nitro-1H-indole, has been explored. These compounds were evaluated for their antioxidant, antimicrobial, and plant growth regulating activities, indicating potential biological applications (Salikhov et al., 2019).
  • Palladium-Catalyzed Reactions : The substituted indole nucleus is a key component in various biologically active compounds. Palladium-catalyzed reactions have significantly influenced the synthesis and functionalization of indoles, indicating the potential for creating diverse derivatives of 2-methyl-6-nitro-1H-indole for various applications (Cacchi & Fabrizi, 2005).

Bioactive Potential and Applications

  • Photosystem II Inhibitors : Indole derivatives with nitro groups have been synthesized and evaluated as photosystem II inhibitors. This suggests a potential application of 2-methyl-6-nitro-1H-indole in the development of herbicides and plant growth regulators (Souza et al., 2020).
  • Aqueous Solution Chemistry in Carcinogen Models : The aqueous solution chemistry of indole derivatives, similar to 2-methyl-6-nitro-1H-indole, has been studied in the context of food-derived carcinogen models. This indicates potential research applications in understanding carcinogenic processes and developing relevant models (Rajagopal et al., 2003).

Safety And Hazards

The safety information for 2-Methyl-6-nitro-1H-indole indicates that it has the GHS07 pictogram. The hazard statements include H302-H315-H319-H335. The precautionary statements include P261-P305+P351+P338 .

Future Directions

Indoles are a significant heterocyclic system in natural products and drugs . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . Therefore, the future directions of 2-Methyl-6-nitro-1H-indole could be in the development of new therapeutic agents.

properties

IUPAC Name

2-methyl-6-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-4-7-2-3-8(11(12)13)5-9(7)10-6/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYRWLOIXPQRTLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00344931
Record name 2-Methyl-6-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-6-nitro-1H-indole

CAS RN

3484-23-9
Record name 2-Methyl-6-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00344931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-6-nitro-1H-indole
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Cool a mixture of sodium hydride (60% dispersion in oil, 0.33 g, 8.19 mmol) in anhydrous DMF to 0° C. under inert atmosphere. Add 5-nitro-2-prop-1-ynyl-phenylamine 17 (1.31 g, 7.44 mmol) in 10 mL DMF and stir 5 minutes. Add ethyl chloroformate (0.78 mL, 8.19 mmol), warm to ambient temperature, and stir 2 hours. Quench the reaction with saturated aqueous sodium bicarbonate, add ethyl acetate, and wash with saturated aqueous sodium bicarbonate followed by saturated aqueous brine. Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo. Add to the residue a solution of sodium ethoxide in ethanol (0.6 M, 50 mL, 0.30 mmol) and reflux 14 hours. Cool to ambient temperature and concentrate in vacuo. Redissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate followed by saturated aqueous brine. Dry the organic layer over sodium sulfate, filter, concentrate in vacuo, and chromatograph the residue over silica gel, eluting with hexanes/ethyl acetate (9:1) to afford the title compound, 0.79 g (60%). LRMS (API ES−)=175.0 (M−H).
Quantity
0.33 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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solvent
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1.31 g
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10 mL
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solvent
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0.78 mL
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reactant
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0 (± 1) mol
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reactant
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50 mL
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reactant
Reaction Step Four
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Severino, F Fiorino, E Perissutti, F Frecentese… - Bioorganic & medicinal …, 2008 - Elsevier
… (2,6-Dichlorobenzyl)-2-methyl-6-nitro-1H-indole (16) To a solution of 2-methyl-6-nitro-1H-indole (15, 2 g, 0.014 mol) in DMF (50 mL) were added cesium carbonate (4.5 g, 0.014 mol) …
Number of citations: 18 www.sciencedirect.com

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